

The Discovery and Synthesis of (3S,4S)-PF-06459988: A Technical Guide

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Compound of Interest		
Compound Name:	(3S,4S)-PF-06459988	
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This document provides a comprehensive technical overview of the discovery and synthesis of **(3S,4S)-PF-06459988**, a stereoisomer of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

PF-06459988 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] The active enantiomer, (3R,4R)-PF-06459988, demonstrates high potency against EGFR mutants while sparing the wild-type (WT) form, thus reducing dose-limiting toxicities.[3][4] The (3S,4S) enantiomer is known to be the less active stereoisomer.[5] Understanding the synthesis and biological profile of both enantiomers is crucial for a complete structure-activity relationship (SAR) analysis and for regulatory purposes.

Discovery and Rationale

The development of PF-06459988 was driven by the clinical need to overcome resistance to EGFR TKIs like gefitinib and erlotinib, which is frequently caused by the T790M "gatekeeper" mutation in the EGFR kinase domain.[1] The design strategy focused on creating a covalent inhibitor that could form a strong bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. A key innovation in the discovery of PF-06459988 was the optimization of reversible binding affinity to achieve high potency and selectivity for the T790M mutant.[1][2] The



molecule features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold for kinase inhibitors, and a Michael acceptor (acrylamide group) to enable covalent modification of the target protein.[6]

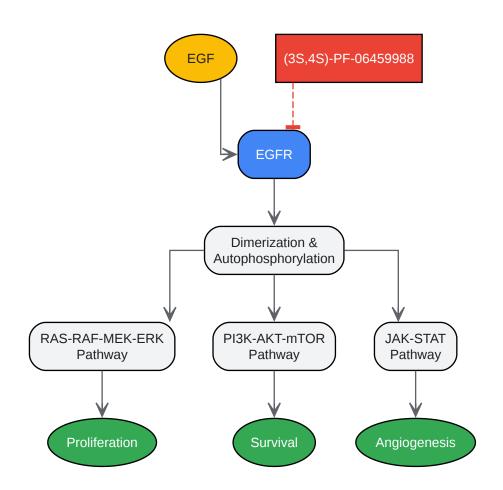
Synthesis of (3S,4S)-PF-06459988

While the primary literature extensively covers the synthesis of the active (3R,4R)-enantiomer, a detailed experimental protocol for the (3S,4S)-enantiomer is not explicitly provided. However, a plausible synthetic route can be inferred by utilizing the corresponding (3S,4S)-configured starting materials and following the general procedures outlined for the (3R,4R) synthesis.

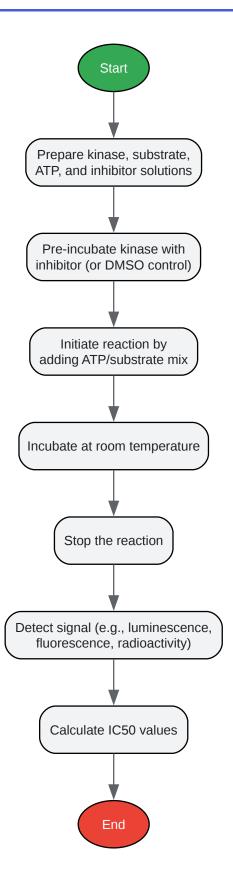
Proposed Synthetic Scheme:











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